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2,6-DiaMinopurine Hydrate - 402846-48-4

2,6-DiaMinopurine Hydrate

Catalog Number: EVT-496651
CAS Number: 402846-48-4
Molecular Formula: C5H8N6O
Molecular Weight: 168.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diaminopurine (DAP), also known as 2,6-Diaminopurine Hydrate in its hydrated form, is a naturally occurring purine base analog of adenine. [] It is found in bacteriophages, where it replaces adenine in their DNA. [] DAP is of significant interest in scientific research due to its unique properties, including its ability to form three hydrogen bonds with thymine (T), enhancing DNA hybridization. [, ] This characteristic makes it a valuable tool in various applications like genotyping, biosensing, and investigating nucleic acid structure and function. [, ]

Future Directions
  • Therapeutic Development: Further research is needed to explore the therapeutic potential of DAP and its derivatives, particularly in treating viral infections and genetic diseases. [, , ]

2,6-Diaminopurine

Compound Description: 2,6-Diaminopurine, often abbreviated as DAP or D, is a purine derivative and an isomer of adenine. It is found naturally in certain bacteriophages, replacing adenine in their DNA. 2,6-Diaminopurine exhibits antiviral activity, particularly against herpes simplex virus type 1 and retroviruses like HIV 19, 26. It acts by interfering with DNA synthesis and viral replication.

9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine ((R)-PMPDAP)

Compound Description: (R)-PMPDAP is an acyclic nucleoside phosphonate analog and a potent antiretroviral agent, particularly against Feline Immunodeficiency Virus (FIV) 28, 30. It exhibits improved antiviral activity compared to its (S)-enantiomer and other related compounds.

2,6-Diaminopurine-2'-deoxyribose (2,6-DAP-d)

Compound Description: 2,6-DAP-d is a nucleoside comprising 2,6-Diaminopurine attached to a 2-deoxyribose sugar. This compound is relevant for studying the photostability and electronic relaxation pathways of the 2,6-Diaminopurine chromophore within a nucleoside context 8, 10.

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)

Compound Description: PMEDAP is an acyclic nucleoside phosphonate analog with antiviral properties. Studies demonstrate its activity against human immunodeficiency virus (HIV) 26, 38.

2'-C-Methyl-2,6-diaminopurine Ribonucleoside Phosphoramidate (DAPN-PD)

Compound Description: DAPN-PD is a prodrug designed for the treatment of Hepatitis C Virus (HCV). Inside the cell, it is metabolized into two active metabolites: 2'-C-Methyl-DAPN triphosphate and 2'-C-methyl-guanosine 5'-triphosphate, both exhibiting inhibitory effects on HCV replication 12, 16.

2-Aminoadenine

Compound Description: 2-Aminoadenine (2AP) is an isomer of guanine and a fluorescent adenine analog. It is often used as a probe for studying DNA structure and dynamics. Similar to 2,6-Diaminopurine, 2AP shows inhibitory effects on transcription, but its activity differs between bacterial and human RNA polymerases .

Adenine

Compound Description: Adenine is a purine nucleobase and a fundamental building block of DNA and RNA. It plays a crucial role in cellular energy transfer and signaling pathways. Studies demonstrate that Adenine can reverse the inhibitory effects of 2,6-Diaminopurine on cell division and DNA synthesis .

Guanine

Thymine (T)

Compound Description: Thymine is a pyrimidine nucleobase specifically found in DNA. It pairs with adenine through two hydrogen bonds in the DNA double helix structure. Notably, 2,6-Diaminopurine exhibits a higher binding affinity to Thymine compared to Adenine, forming three hydrogen bonds 9, 13.

Classification

2,6-Diaminopurine Hydrate falls under the category of nucleobase analogs. It is primarily classified as a purine derivative and is often used as a substrate analogue in various biochemical reactions involving nucleic acids. Its structural similarities to adenine allow it to participate in DNA and RNA synthesis .

Synthesis Analysis

The synthesis of 2,6-Diaminopurine Hydrate can be achieved through several methods:

  1. Reaction of Guanine with Ammonia: This method involves high-pressure and high-temperature conditions to facilitate the amination of guanine, leading to the formation of 2,6-Diaminopurine .
  2. Substitution Reaction: Another common approach is starting from 2,6-dichloropurine, where ammonia reacts with the dichloride to replace chlorine atoms with amino groups .
  3. Postsynthetic Modifications: Recent advancements have introduced methods for incorporating 2,6-Diaminopurine into oligonucleotides using postsynthetic strategies that allow for selective introduction without protecting groups .

Technical Parameters

  • Temperature: Typically ranges from 100°C to 200°C during synthesis.
  • Pressure: Often requires elevated pressure conditions (up to several atmospheres) when using ammonia.
Molecular Structure Analysis

The molecular structure of 2,6-Diaminopurine consists of a fused bicyclic structure typical of purines, with two amino groups attached at the 2 and 6 positions. This configuration allows for enhanced hydrogen bonding capabilities:

  • Hydrogen Bonding: The amino groups can form three hydrogen bonds with thymidine or uridine, which increases the stability of nucleic acid structures significantly compared to natural adenine .
  • Conformation: The presence of amino groups alters the electronic properties and sterics of the molecule, affecting its interaction with other nucleobases and enzymes involved in nucleic acid metabolism .
Chemical Reactions Analysis

2,6-Diaminopurine Hydrate participates in various chemical reactions:

  1. Oxidation Reactions: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield different derivatives.
  2. Reduction Reactions: Reduction can modify its functional groups using reducing agents like sodium borohydride.
  3. Substitution Reactions: The amino groups can be substituted under specific conditions with other functional groups, expanding its utility in synthetic chemistry .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
  • Reducing Agents: Sodium borohydride (NaBH₄).
  • Substitution Agents: Halogens and alkylating agents.
Mechanism of Action

The mechanism of action for 2,6-Diaminopurine involves its incorporation into nucleic acids where it substitutes for adenine:

  • Base Pairing: It pairs with thymidine or uridine through three hydrogen bonds, enhancing the thermal stability of DNA and RNA duplexes by approximately 1–2°C per modification compared to adenine .
  • Enzymatic Incorporation: It can be enzymatically incorporated into nucleic acids using polymerases that recognize it as a substrate analogue for adenosine triphosphate during transcription processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents.

Chemical Properties

  • Melting Point: Approximately 300°C.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • The compound exhibits unique spectral properties that allow for its detection and quantification in biochemical assays .
Applications

2,6-Diaminopurine Hydrate has diverse applications across various scientific fields:

  1. Biochemistry: Used as a building block for synthesizing complex nucleotides and oligonucleotides.
  2. Molecular Biology: Enhances the stability of DNA and RNA structures; utilized in designing primers for polymerase chain reaction (PCR) and sequencing applications.
  3. Medicinal Chemistry: Explored for potential antiviral and anticancer therapies due to its ability to interfere with normal nucleic acid function .
  4. Material Science: Investigated for use in developing new materials such as proton-conductive membranes due to its unique structural properties .
Biochemical Synthesis and Prebiotic Relevance of 2,6-Diaminopurine Hydrate

Nonenzymatic RNA Template Copying Mechanisms in the RNA World Hypothesis

The "RNA World" hypothesis necessitates efficient nonenzymatic template-directed polymerization for genetic information transfer. Canonical RNA nucleotides (AUCG) exhibit intrinsic replication bias, favoring G and C incorporation due to their stronger base-pairing (three hydrogen bonds) compared to the A:U pair (two hydrogen bonds). This bias impedes balanced sequence replication. DAP addresses this limitation by forming a three-hydrogen-bond Watson-Crick pair with uracil (DAP:U), analogous to the G:C pair. Thermodynamic analyses confirm DAP:U pairs confer a net stabilization of ΔΔG°37 = –0.29 kcal/mol per base pair relative to A:U, enhancing duplex melting temperatures [4].

Crucially, DAP’s 5′–5′ imidazolium-bridged dinucleotides (DD) exhibit 20-fold higher template affinity than adenine equivalents (AA) during nonenzymatic primer extension. Kinetic studies reveal a Michaelis constant (Km) of 0.033 mM for DD versus 0.64 mM for AA when binding –UU– templates, while maximal reaction rates (kobsmax) remain comparable (20 h–1 vs. 27 h–1). This enhanced affinity accelerates +1 primer extension rates under prebiotically plausible conditions [4].

Table 1: Kinetic Parameters for Bridged Dinucleotide Binding and Primer Extension

DinucleotideKm (mM)kobsmax (h–1)Relative Template Affinity
D*D0.0332020× higher vs. A*A
A*A0.6427Baseline

Deep sequencing of primer extension products within the DUCG system (replacing A with DAP) demonstrates superior fidelity and uniformity relative to AUCG:

  • Mismatch frequency reduction: D:C mismatches occur at <0.5% frequency due to structural constraints (wobble pairing with only two H-bonds, versus three in D:U) [4].
  • Arrested elongation: Primer extension following D:C mismatches is kinetically inhibited, minimizing error propagation.
  • Balanced nucleotide incorporation: The DUCG system yields products with ~25% incorporation per base, eliminating G/C bias [4].

These properties position DAP as a chemically plausible nucleotide for overcoming replication bottlenecks in the RNA World.

Photochemical Repair of UV-Induced DNA Lesions in Prebiotic Environments

Prebiotic Earth’s anoxic atmosphere permitted intense UV-B/C radiation (200–290 nm), facilitating nucleoside synthesis but inducing catastrophic DNA/RNA photolesions. Cyclobutane pyrimidine dimers (CPDs)—particularly thymine-thymine (T=T) or uracil-uracil linkages—dominate photodamage, distorting helicity and blocking replication. Modern photolyase enzymes repair CPDs via photoinduced electron transfer (PET), but their complexity implies later evolutionary origins. DAP functions as an intrinsic prebiotic photolyase due to its exceptional electron-donating capacity.

Computational and experimental evidence confirms DAP’s ionization energy is >1.8 eV lower than adenine’s, enabling PET to CPDs at biologically relevant wavelengths (280 nm). In trinucleotide models (e.g., DT=T), irradiation generates a charge-separated state D•+-T=T•– that splits the dimer via C–C bond cleavage. This mechanism achieves 85–92% CPD repair yields—dramatically higher than the <25% yield in canonical sequences like GATT [2] [3] [5].

Table 2: Photorepair Efficiency in Trinucleotide Models Under UV Irradiation

TrinucleotideCPD Repair Yield (%)Quantum Yield (Φ)Key Repair Mechanism
DT=T85–920.14PET from DAP to T=T dimer
T=TD85–920.13PET from DAP to T=T dimer
AT=T4.9–6.10.01Weak PET from adenine
T=TA4.9–6.10.01Weak PET from adenine

Furthermore, DAP-containing oligonucleotides resist de novo photodamage. Under continuous UV-B exposure, canonical trimers (ATT) form CPDs in 72–76% yields, whereas DAP analogs (DTT) plateau at <13% CPD formation. This photostability arises from DAP’s capacity to dissipate UV energy via PET-mediated repair before dimerization occurs [3].

Prebiotic Pathways for Nucleoside Formation and Phosphorylation

DAP’s prebiotic relevance extends to its plausible abiotic synthesis. The DAP nucleoside forms via:

  • Transglycosylation: Reaction of 2-thiouridine with DAP yields deoxyribosides (~2% yield) [4].
  • Direct condensation: Ribose-1′,2′-cyclic phosphate reacts with DAP to form 2′,5′-linked DAP nucleotides [4] [8].

Critically, DAP deoxynucleosides coexist with adenine deoxynucleosides under simulated prebiotic conditions (e.g., formamide/ammonia mixtures heated to 100°C), suggesting cooperative chemical evolution [3]. Subsequent phosphorylation—essential for oligonucleotide assembly—proceeds efficiently using diamidophosphate (DAP) and 2-aminoimidazole (2AI). DAP nucleotides form 5′–5′ imidazolium-bridged dinucleotides (e.g., D*D), which serve as activated substrates for nonenzymatic template copying [4].

Table 3: Prebiotic Synthesis Pathways for DAP Nucleosides and Phosphorylation

PrecursorConditionsProductYieldSignificance
2-Thiouridine + DAPThermal annealingDAP deoxyriboside~2%Transglycosylation route
Ribose-1′,2′-cyclic phosphate + DAPAqueous solution, mild heatingDAP ribonucleoside-2′-phosphateModerateDirect nucleotide formation
DAP nucleoside + Diamidophosphate + 2AIWet-dry cycling5′-phosphorylated DAPHighOligomer-compatible activation

These pathways establish DAP as a chemically accessible component of primordial genetic systems, operating alongside—rather than displacing—canonical nucleobases.

Concluding Perspectives

2,6-Diaminopurine hydrate emerges as a multifunctional agent in prebiotic chemistry: Its triple-H-bond pairing with uracil rectifies nonenzymatic replication biases; its low ionization energy enables photochemical DNA repair rivaling enzymatic efficiency; and its abiotic accessibility via robust reactions supports prebiotic availability. While adenine ultimately dominated biological systems—potentially due to metabolic simplicity—DAP’s superior photostability and replication fidelity suggest it played a critical, transient role in stabilizing early genetic polymers against UV degradation and replication errors. Future research should explore DAP’s compatibility with wet-dry cycling scenarios and its potential in synthetic biology for UV-resistant DNA architectures.

Properties

CAS Number

402846-48-4

Product Name

2,6-DiaMinopurine Hydrate

IUPAC Name

7H-purine-2,6-diamine;hydrate

Molecular Formula

C5H8N6O

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C5H6N6.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H5,6,7,8,9,10,11);1H2

InChI Key

UKADKJJNEZZNGH-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N.O

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.O

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